N'-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
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Overview
Description
N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by its complex structure, which includes a benzodioxine ring and a nitrophenyl group.
Preparation Methods
The synthesis of N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide typically involves the condensation reaction between 2-hydroxy-3-nitrobenzaldehyde and 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization .
Chemical Reactions Analysis
N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various organic solvents.
Scientific Research Applications
N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: It has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific biological targets.
Industry: It is used in the development of new materials with specific properties, such as fluorescence
Mechanism of Action
The mechanism of action of N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide involves its interaction with various molecular targets. For example, as an enzyme inhibitor, it can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity. The compound’s nitrophenyl group can participate in hydrogen bonding and other interactions with amino acid residues in the enzyme’s active site, leading to inhibition .
Comparison with Similar Compounds
Similar compounds to N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide include other Schiff base hydrazones, such as:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide These compounds share similar structural features, such as the presence of a Schiff base linkage and aromatic groups. the specific substituents on the aromatic rings can significantly influence their chemical properties and biological activities .
Properties
Molecular Formula |
C16H13N3O6 |
---|---|
Molecular Weight |
343.29 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-3-nitrophenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
InChI |
InChI=1S/C16H13N3O6/c20-15-10(4-3-5-11(15)19(22)23)8-17-18-16(21)14-9-24-12-6-1-2-7-13(12)25-14/h1-8,14,20H,9H2,(H,18,21)/b17-8+ |
InChI Key |
FTHRCKNDVXGPHI-CAOOACKPSA-N |
Isomeric SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)N/N=C/C3=C(C(=CC=C3)[N+](=O)[O-])O |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NN=CC3=C(C(=CC=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
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